![molecular formula C22H18N2O2S B2455318 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide CAS No. 397278-56-7](/img/structure/B2455318.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their strong fluorescence and luminescence properties . They are present in many commercially important organic fluorescent materials .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. For instance, the benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, one derivative has a melting point of 334°C .Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of chemical compounds .
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is its specificity towards PPARγ, which reduces the likelihood of off-target effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, which has been observed in some studies at high doses.
Future Directions
There are several future directions for the research on N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide. One potential area of research is the development of more potent and selective PPARγ agonists that can be used for the treatment of metabolic disorders and inflammatory diseases. Another area of research is the investigation of the synergistic effects of this compound with other drugs, such as chemotherapy agents, for the treatment of cancer. Additionally, the potential use of this compound in combination with other anti-inflammatory agents for the treatment of autoimmune diseases such as multiple sclerosis and lupus could also be explored.
Synthesis Methods
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then subjected to further purification steps to obtain pure this compound.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been used in studies related to inflammatory bowel disease, rheumatoid arthritis, and asthma. This compound has also been studied for its anti-tumor properties, with promising results in cancer cell lines such as breast cancer and leukemia.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis
Cellular Effects
This compound can have various effects on cells and cellular processes. For example, benzothiazole derivatives have been found to exhibit anticancer activity against human cancer cell lines This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes , which are involved in the biosynthesis of prostaglandins, key mediators of inflammation and pain. This suggests that this compound may exert its effects at the molecular level through interactions with COX enzymes or other biomolecules.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, benzothiazole derivatives have been found to exhibit anticonvulsant effects in animal models . The specific dosage effects of this compound have not been reported.
Metabolic Pathways
Given that benzothiazole derivatives can inhibit COX enzymes , it is possible that this compound may interact with enzymes or cofactors involved in the metabolism of arachidonic acid, the substrate for COX enzymes.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-13-9-14(2)11-15(10-13)21(26)23-16-7-8-19(25)17(12-16)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVODBYUWEREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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